molecular formula C29H40N6O7 B237843 Cyclo(glycyl-tyrosyl-glycyl-prolyl-leucyl-prolyl) CAS No. 126601-86-3

Cyclo(glycyl-tyrosyl-glycyl-prolyl-leucyl-prolyl)

Cat. No. B237843
CAS RN: 126601-86-3
M. Wt: 584.7 g/mol
InChI Key: PENCNHGHURUDPZ-WUTAMTCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo(glycyl-tyrosyl-glycyl-prolyl-leucyl-prolyl) is a cyclic peptide that has gained significant attention in recent years due to its potential applications in scientific research. This peptide is composed of six amino acids, including glycine, tyrosine, proline, and leucine. The cyclic structure of this peptide makes it highly stable and resistant to enzymatic degradation, making it an ideal candidate for use in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of cyclo(glycyl-tyrosyl-glycyl-prolyl-leucyl-prolyl) is not fully understood, but it is thought to involve the binding of this peptide to specific receptors and enzymes. This binding can lead to changes in the conformation and activity of these proteins, ultimately affecting their functions and interactions.
Biochemical and Physiological Effects:
Cyclo(glycyl-tyrosyl-glycyl-prolyl-leucyl-prolyl) has been shown to have various biochemical and physiological effects, including the inhibition of enzymes and receptors, the modulation of protein-protein interactions, and the regulation of cellular signaling pathways. These effects make this peptide a promising candidate for the development of novel therapeutics for various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using cyclo(glycyl-tyrosyl-glycyl-prolyl-leucyl-prolyl) in lab experiments is its stability and resistance to enzymatic degradation. This allows for the development of long-lasting and selective inhibitors of enzymes and receptors. However, the synthesis of this peptide can be challenging and time-consuming, which can limit its use in certain experiments.

Future Directions

There are numerous future directions for the use of cyclo(glycyl-tyrosyl-glycyl-prolyl-leucyl-prolyl) in scientific research. One potential direction is the development of new inhibitors of enzymes and receptors for the treatment of various diseases. Additionally, this peptide could be used in the development of new imaging agents for the detection of specific proteins and enzymes in living cells. Finally, the use of cyclo(glycyl-tyrosyl-glycyl-prolyl-leucyl-prolyl) in the study of protein-protein interactions could lead to the development of new therapies for various diseases that involve aberrant protein-protein interactions.

Synthesis Methods

The synthesis of cyclo(glycyl-tyrosyl-glycyl-prolyl-leucyl-prolyl) can be accomplished using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. Solid-phase peptide synthesis involves the stepwise assembly of the peptide chain on a solid support, while solution-phase peptide synthesis involves the coupling of protected amino acids in solution. Both methods have been used successfully to synthesize cyclo(glycyl-tyrosyl-glycyl-prolyl-leucyl-prolyl) with high yields and purity.

Scientific Research Applications

Cyclo(glycyl-tyrosyl-glycyl-prolyl-leucyl-prolyl) has been used in various scientific research applications, including drug discovery, protein-protein interaction studies, and bioimaging. This peptide has been shown to bind to specific receptors and enzymes, making it a valuable tool for studying their functions and interactions. Additionally, the cyclic structure of this peptide allows for the development of stable and selective inhibitors of enzymes and receptors.

properties

CAS RN

126601-86-3

Molecular Formula

C29H40N6O7

Molecular Weight

584.7 g/mol

IUPAC Name

(3S,6S,15S)-15-[(4-hydroxyphenyl)methyl]-3-(2-methylpropyl)-1,4,10,13,16,19-hexazatricyclo[19.3.0.06,10]tetracosane-2,5,11,14,17,20-hexone

InChI

InChI=1S/C29H40N6O7/c1-17(2)13-21-29(42)35-12-4-5-22(35)27(40)30-15-24(37)32-20(14-18-7-9-19(36)10-8-18)26(39)31-16-25(38)34-11-3-6-23(34)28(41)33-21/h7-10,17,20-23,36H,3-6,11-16H2,1-2H3,(H,30,40)(H,31,39)(H,32,37)(H,33,41)/t20-,21-,22?,23-/m0/s1

InChI Key

PENCNHGHURUDPZ-WUTAMTCCSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2CCCC2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N3CCC[C@H]3C(=O)N1)CC4=CC=C(C=C4)O

SMILES

CC(C)CC1C(=O)N2CCCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)N3CCCC3C(=O)N1)CC4=CC=C(C=C4)O

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)N3CCCC3C(=O)N1)CC4=CC=C(C=C4)O

synonyms

cleromyrine II
cyclo(Gly-Tyr-Gly-Pro-Leu-Pro)
cyclo(glycyl-tyrosyl-glycyl-prolyl-leucyl-prolyl)

Origin of Product

United States

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